molecular formula C9H16N2O B15194779 2-(3-Methylcyclopentylamino)-2-oxazoline CAS No. 102571-11-9

2-(3-Methylcyclopentylamino)-2-oxazoline

Cat. No.: B15194779
CAS No.: 102571-11-9
M. Wt: 168.24 g/mol
InChI Key: LKFKVAXLRDKYAH-UHFFFAOYSA-N
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Description

2-(3-Methylcyclopentylamino)-2-oxazoline is an organic compound that belongs to the class of oxazolines. Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. This compound is characterized by the presence of a 3-methylcyclopentylamino group attached to the oxazoline ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylcyclopentylamino)-2-oxazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylcyclopentylamine with an appropriate oxazoline precursor. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylcyclopentylamino)-2-oxazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazoline ring to oxazolidine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce oxazolidines. Substitution reactions can lead to a variety of substituted oxazolines with different functional groups.

Scientific Research Applications

2-(3-Methylcyclopentylamino)-2-oxazoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Methylcyclopentylamino)-2-oxazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylamino)-2-oxazoline
  • 2-(3-Methylcyclohexylamino)-2-oxazoline
  • 2-(3-Methylcyclopropylamino)-2-oxazoline

Uniqueness

2-(3-Methylcyclopentylamino)-2-oxazoline is unique due to the presence of the 3-methylcyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

102571-11-9

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-(3-methylcyclopentyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C9H16N2O/c1-7-2-3-8(6-7)11-9-10-4-5-12-9/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

LKFKVAXLRDKYAH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NC2=NCCO2

Origin of Product

United States

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